2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIKUSEVUICTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Reaction Scheme:
- o-Phenylenediamine + 3-Chlorobenzaldehyde → this compound
- Catalyst: Acid (e.g., hydrochloric acid)
- Solvent: Ethanol or methanol
- Temperature: Reflux
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Halogenated benzimidazole derivatives
Scientific Research Applications
2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Benzimidazole derivatives exhibit diverse properties depending on substituent patterns. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electronic Properties and DFT Analysis
The electronic behavior of benzimidazoles is critical for their reactivity and interactions. A DFT study on 5,6-dimethyl-1H-benzo[d]imidazole derivatives revealed:
- Frontier Molecular Orbitals (FMOs) : Electron density in HOMO is localized on the benzimidazole ring and C8–C10=C11 bonds, while LUMO resides on the 1,3-dioxane rings. Transitions at 252 nm (π→π) and 339 nm (n→π) dominate UV-Vis spectra .
- Impact of 3-Chlorophenyl : The chloro group is expected to redshift absorption peaks due to its electron-withdrawing nature, altering charge-transfer interactions in metal complexes .
Table 2: Antimicrobial and Anticancer Activity
Key Findings :
- Ag(I)-NHC complexes with 5,6-dimethylbenzimidazole ligands show superior antibacterial activity compared to non-halogenated analogs, likely due to enhanced lipophilicity and membrane penetration .
- Bromophenyl derivatives (e.g., 9c) exhibit moderate activity against S. aureus, suggesting halogen size impacts target binding .
Biological Activity
2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitubercular properties and quorum sensing inhibition, supported by case studies and research findings.
The compound belongs to the benzo[d]imidazole family, characterized by a fused benzene and imidazole ring. Its chemical structure can be represented as follows:
- Chemical Formula: C13H10ClN2
- Molecular Weight: 232.68 g/mol
- CAS Number: 22868-35-5
Antitubercular Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazole, including this compound, exhibit potent antitubercular activity.
- Mechanism of Action: The compound targets the mmpL3 gene in Mycobacterium tuberculosis, which is essential for the export of trehalose monomycolate, a precursor for mycobacterial cell wall components. Mutations in mmpL3 lead to resistance against this compound, indicating its specific action against this target .
- In Vitro Studies: The compound showed effective inhibition of M. tuberculosis at nanomolar concentrations without significant toxicity to human cells. This suggests a promising therapeutic potential against tuberculosis .
| Study | IC50 (nM) | Target | Observations |
|---|---|---|---|
| Study 1 | <100 | MmpL3 | Effective against drug-resistant strains |
| Study 2 | <50 | M. tuberculosis | Non-toxic to human cells |
Quorum Sensing Inhibition
Another area of interest is the compound's ability to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa.
- Quorum Sensing Mechanism: The compound acts by disrupting communication among bacterial populations, which is crucial for their virulence and biofilm formation. This activity was evaluated using a LasR expressing reporter strain of Pseudomonas aeruginosa.
- In Vitro Results: The compound exhibited significant inhibition rates at varying concentrations, with one derivative showing an inhibition rate of 68.23% at 250 µM .
| Concentration (µM) | Inhibition Rate (%) |
|---|---|
| 62.5 | 63.67 |
| 125 | 67.10 |
| 250 | 68.23 |
Case Studies
- Study on Antitubercular Activity : A comprehensive study evaluated several benzo[d]imidazole derivatives against M. tuberculosis, confirming that compounds similar to this compound effectively inhibit mycolic acid synthesis via mmpL3 inhibition .
- Quorum Sensing Inhibition Analysis : Another research focused on synthesizing various derivatives and assessing their quorum sensing inhibitory effects against Pseudomonas aeruginosa. The study indicated that certain substitutions on the benzimidazole core significantly enhanced the inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
